molecular formula C13H13NO2S B1395100 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 885278-51-3

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1395100
CAS RN: 885278-51-3
M. Wt: 247.31 g/mol
InChI Key: FTIWJDSCQBOTIM-UHFFFAOYSA-N
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Description

The compound “2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester” is an ester derivative of a thiazole carboxylic acid. Thiazoles are a type of heterocyclic compound that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom. The “O-Tolyl” part refers to an ortho-methylphenyl group, which is a type of aromatic ring with a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a carboxylic acid ethyl ester group and an o-tolyl group. The exact structure would depend on the positions of these groups on the thiazole ring .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and an alcohol. The aromatic rings in the structure could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an aromatic compound with polar functional groups, it would likely have moderate polarity .

Scientific Research Applications

Pharmaceutical Research

Thiazole derivatives are known for their therapeutic importance, with applications in the development of anticancer drugs such as tiazofurin. Given the structural similarity, “2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester” could potentially be explored for its anticancer properties or as a precursor in synthesizing new anticancer agents .

Agricultural Applications

Compounds with a thiazole core have been utilized in agriculture, possibly as fungicides or growth regulators. The subject compound may serve a role in the synthesis of such agricultural chemicals .

Material Science

Thiazole derivatives have found use in the manufacture of light-emitting diodes (LEDs), photochromes, and molecular switches. The compound could be investigated for its electrical properties and suitability in these applications .

Bioluminescence Research

Thiazolines, closely related to thiazoles, are significant in bioluminescent processes, such as those found in fireflies. Research into “2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester” could contribute to understanding and synthesizing bioluminescent materials .

Catalysis

Thiazole-based compounds can act as ligands in coupling reactions catalyzed by transition metals, suggesting that the compound could be studied for its catalytic properties or as a ligand in various chemical reactions .

Dye Synthesis

Thiazoles are used in dyes and their metal complexes. The compound could be researched for its potential use in dye synthesis or as a component of dye-metal complexes .

Antibacterial and Antioxidant Research

Recent studies have synthesized thiazole-based Schiff base derivatives for antibacterial and antioxidant activities. “2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester” might be explored for similar biological activities .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be of interest in fields like medicinal chemistry or materials science, among others .

properties

IUPAC Name

ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIWJDSCQBOTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695239
Record name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

CAS RN

885278-51-3
Record name Ethyl 2-(2-methylphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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